

An In-depth Technical Guide to the Molecular Structure of Primisulfuron

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Compound of Interest

Compound Name: *Primisulfuron*

Cat. No.: B045244

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Primisulfuron is a potent sulfonylurea herbicide that selectively controls a wide range of grass and broadleaf weeds in corn and other crops. Its efficacy stems from the specific inhibition of the plant enzyme acetolactate synthase (ALS), a crucial component in the biosynthesis of branched-chain amino acids. This technical guide provides a comprehensive overview of the molecular structure of **Primisulfuron**, including its chemical and physical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in herbicide development, crop science, and related fields.

Chemical Identity and Physical Properties

Primisulfuron, with the systematic IUPAC name 2-[[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]amino]carbonyl]amino]sulfonyl]benzoic acid, is a colorless crystalline solid.^[1] Its molecular and physical properties are summarized in the tables below. The data presented includes information for both **Primisulfuron** and its methyl ester derivative, **Primisulfuron-methyl**, which is also used as a herbicide.

Table 1: Chemical Identifiers of Primisulfuron and Primisulfuron-methyl

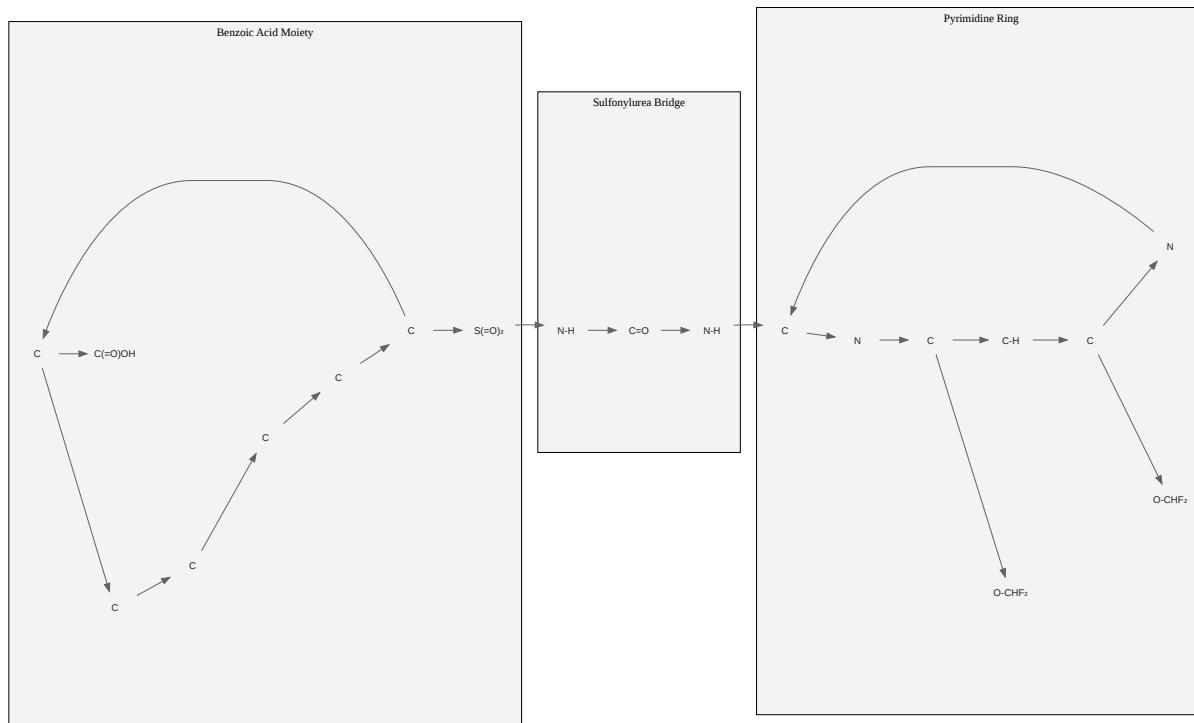
Identifier	Primisulfuron	Primisulfuron-methyl
CAS Number	113036-87-6 [1]	86209-51-0 [2]
Chemical Formula	$C_{14}H_{10}F_4N_4O_7S$ [1]	$C_{15}H_{12}F_4N_4O_7S$ [2]
SMILES	$ \begin{aligned} &C1=CC=C(C(=C1)C(=O)O)S(=O) \\ &(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F \end{aligned} $ [1]	$ \begin{aligned} &COC(=O)C1=CC=CC=C1S(=O) \\ & \\ &(=O)NC(=O)NC2=NC(OC(F)F) \\ &=CC(OC(F)F)=N2 \end{aligned} $ [2]
InChI	$ \begin{aligned} &InChI=1S/C14H10F4N4O7S/c \\ &15-11(16)28-8-5-9(29- \\ &12(17)18)20-13(19-8)21- \\ &14(25)22-30(26,27)7-4-2-1-3- \\ &6(7)10(23)24/h1-5,11-12H, \\ &(H,23,24)(H2,19,20,21,22,25) \end{aligned} $ [1]	$ \begin{aligned} &InChI=1S/C15H12F4N4O7S/c \\ &1-28-11(24)7-4-2-3-5- \\ &8(7)31(26,27)23-15(25)22-14- \\ &20-9(29-12(16)17)6-10(21- \\ &14)30-13(18)19/h2-6,12- \\ &13H,1H3,(H2,20,21,22,23,25) \end{aligned} $ [2]
InChIKey	GPGLBXMQFQQXDV-UHFFFAOYSA-N [1]	ZTYVMAQSHCZXLF-UHFFFAOYSA-N [2]

Table 2: Physical and Chemical Properties of Primisulfuron and Primisulfuron-methyl

Property	Primisulfuron	Primisulfuron-methyl
Molar Mass	454.31 g/mol [1]	468.34 g/mol [2]
Appearance	Colorless crystalline solid [1]	Colorless, crystalline solid [3]
Melting Point	196 °C [1]	203.1 °C [3]
Solubility in Water	7 mg/L [1]	70 mg/L at 20 °C [3]
Density	1.7 g/cm³ [1]	Not available
Vapor Pressure	Not available	< 0.000001 mPa [3]
pKa	Not available	5.1 [4]
LogP	Not available	0.1987 [3]

Molecular Structure

The chemical structure of **Primisulfuron** consists of a central sulfonylurea bridge connecting a benzoic acid moiety and a difluoromethoxy-substituted pyrimidine ring. The presence of the acidic proton on the benzoic acid group is a key feature of the parent compound, while in **Primisulfuron**-methyl, this proton is replaced by a methyl group.



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Figure 1: Molecular structure of **Primisulfuron**.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Primisulfuron** are not readily available in the public domain. However, based on general knowledge of sulfonylurea herbicide synthesis and analysis, representative protocols are provided below.

Synthesis of Primisulfuron-methyl

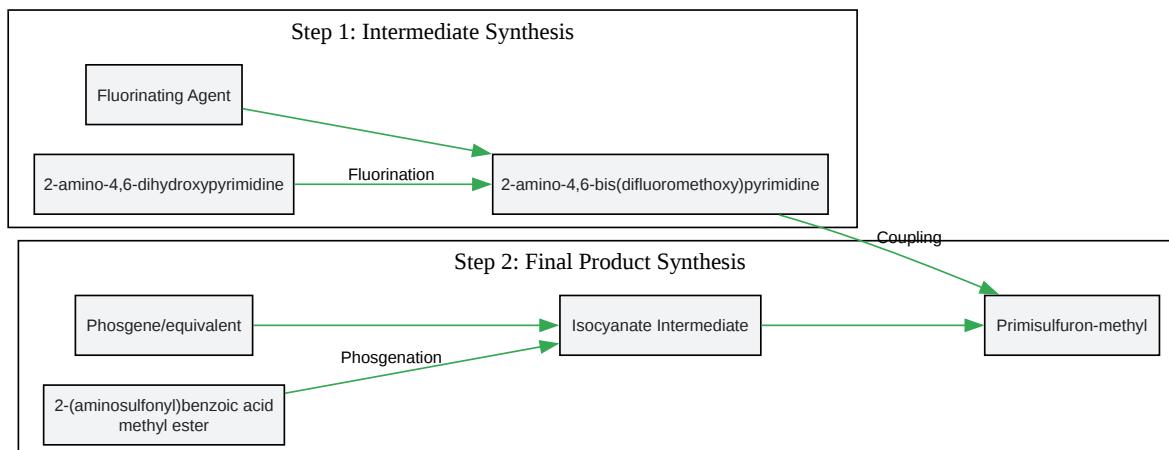
A plausible synthetic route to **Primisulfuron**-methyl involves the reaction of 2-(aminosulfonyl)benzoic acid methyl ester with a pyrimidinyl isocyanate derivative. A general, two-step procedure is outlined below, based on a patent for the synthesis of related compounds.

Step 1: Synthesis of 2-amino-4,6-bis(difluoromethoxy)pyrimidine

- To a solution of 2-amino-4,6-dihydroxypyrimidine in a suitable solvent (e.g., acetonitrile), a fluorinating agent such as difluorocarbene (generated *in situ*) is added.
- The reaction is typically carried out at an elevated temperature and may require a catalyst.
- The product is isolated and purified using standard techniques like crystallization or chromatography.

Step 2: Synthesis of **Primisulfuron**-methyl

- 2-(Aminosulfonyl)benzoic acid methyl ester is reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.
- The resulting isocyanate is then reacted with 2-amino-4,6-bis(difluoromethoxy)pyrimidine in an inert solvent (e.g., dichloromethane, acetonitrile) in the presence of a base (e.g., triethylamine) to yield **Primisulfuron**-methyl.
- The final product is purified by recrystallization or column chromatography.



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Figure 2: General synthetic workflow for **Primisulfuron**-methyl.

Spectroscopic Characterization

While specific, detailed experimental parameters for **Primisulfuron** are not widely published, a general approach for its spectroscopic characterization is described here.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- A deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) would be used to dissolve the sample.
- Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Expected ^1H NMR signals would include resonances for the aromatic protons of the benzoic acid ring, the pyrimidine ring proton, the N-H protons of the sulfonylurea bridge, and the methoxy protons in the case of **Primisulfuron**-methyl.

- Expected ^{13}C NMR signals would show resonances for all unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic and heterocyclic carbons, and the methoxy carbons.

Mass Spectrometry (MS)

- Mass spectra would be obtained using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
- The analysis would be performed in both positive and negative ion modes to obtain comprehensive fragmentation data.
- The accurate mass of the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) would be determined to confirm the elemental composition.
- Tandem mass spectrometry (MS/MS) experiments would be conducted to elucidate the fragmentation pathways, providing structural confirmation. Key fragment ions would be expected from the cleavage of the sulfonylurea bridge.

Infrared (IR) Spectroscopy

- The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.
- The sample could be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory).
- Characteristic absorption bands would be expected for the N-H stretching of the urea and sulfonamide groups, the C=O stretching of the urea and carboxylic acid/ester groups, the S=O stretching of the sulfonyl group, and the C-O and C-F stretching vibrations of the difluoromethoxy groups.

X-ray Crystallography

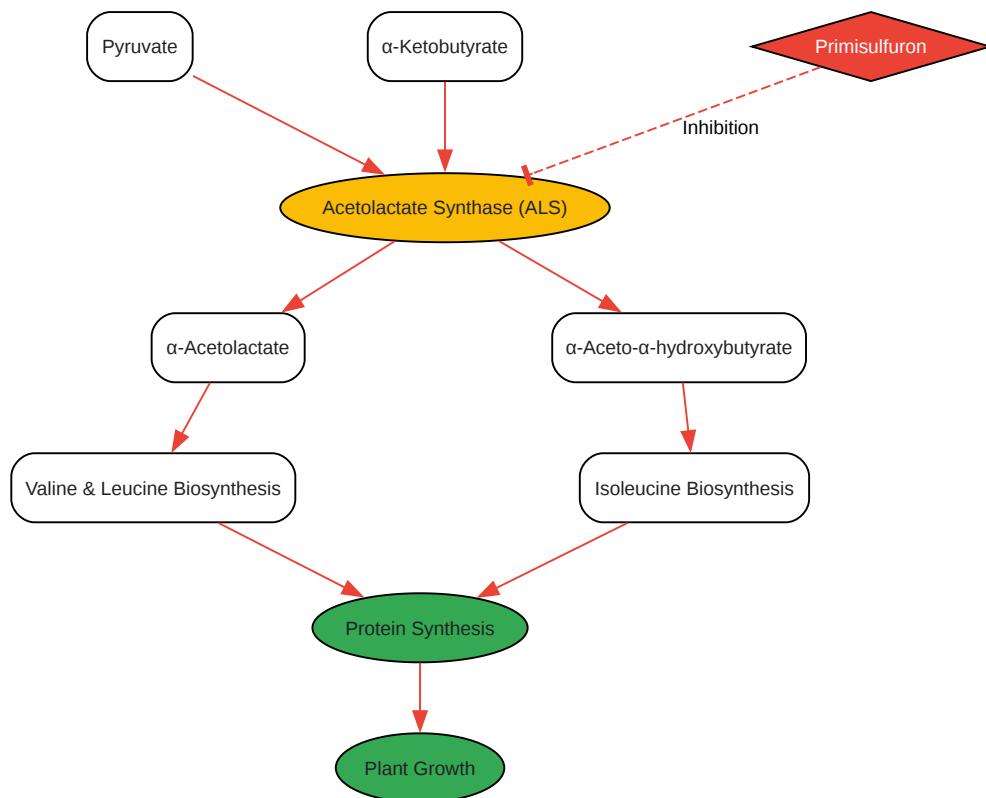
A definitive three-dimensional structure of **Primisulfuron** could be determined by single-crystal X-ray diffraction.

- Single crystals of sufficient quality would be grown by slow evaporation of a suitable solvent.

- X-ray diffraction data would be collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation).
- The crystal structure would be solved and refined using specialized software to determine bond lengths, bond angles, and the overall molecular conformation.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Primisulfuron exerts its herbicidal activity by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^[1] This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.^[1] As these amino acids are essential for protein synthesis and cell growth, inhibition of ALS leads to a cessation of plant development and ultimately, plant death.



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Figure 3: Signaling pathway of **Primisulfuron**'s mechanism of action.

Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of **Primisulfuron** on ALS, adapted from methods used for other sulfonylurea herbicides.

1. Enzyme Extraction:

- Fresh, young plant tissue (e.g., from a susceptible weed species) is harvested and immediately frozen in liquid nitrogen.
- The frozen tissue is ground to a fine powder and homogenized in an ice-cold extraction buffer (e.g., phosphate buffer containing pyruvate, $MgCl_2$, thiamine pyrophosphate, and FAD).
- The homogenate is centrifuged at high speed, and the supernatant containing the crude enzyme extract is collected.

2. Enzyme Assay:

- The assay is typically performed in a microplate format.
- A reaction mixture is prepared containing the assay buffer, the enzyme extract, and various concentrations of **Primisulfuron** (or a solvent control).
- The reaction is initiated by the addition of the substrate, pyruvate.
- The plate is incubated at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
- The reaction is stopped by the addition of acid (e.g., H_2SO_4). This also catalyzes the decarboxylation of the product, acetolactate, to acetoin.
- A colorimetric reaction is then performed by adding α -naphthol and creatine, which react with acetoin to form a colored complex.

- The absorbance is measured at a specific wavelength (e.g., 530 nm) using a microplate reader.

3. Data Analysis:

- The percentage of ALS inhibition is calculated for each **Primisulfuron** concentration relative to the control.
- The IC₅₀ value (the concentration of inhibitor required to cause 50% enzyme inhibition) is determined by plotting the percent inhibition against the logarithm of the **Primisulfuron** concentration and fitting the data to a dose-response curve.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and properties of the herbicide **Primisulfuron**. While a complete set of experimentally determined data for its synthesis and spectroscopic characterization is not fully available in the public literature, this guide has compiled the known chemical and physical properties and presented representative experimental protocols based on established methods for related compounds. The elucidation of its mechanism of action as a potent inhibitor of acetolactate synthase provides a clear understanding of its herbicidal efficacy. This information serves as a foundational resource for researchers in the fields of agricultural science, weed management, and the development of new herbicidal agents. Further research to fill the existing gaps in the experimental data for **Primisulfuron** would be a valuable contribution to the scientific community.

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